Benzoic acid, 3,3'-sulfonylbis-

Description

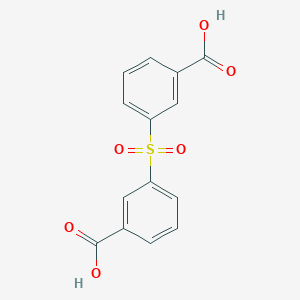

Structure

3D Structure

Properties

IUPAC Name |

3-(3-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBECNDJSLQBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334203 | |

| Record name | Benzoic acid, 3,3'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22452-74-0 | |

| Record name | Benzoic acid, 3,3'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Benzoic Acid, 3,3 Sulfonylbis

Esterification Reactions of Benzoic Acid, 3,3'-sulfonylbis-

The carboxylic acid functional groups of 3,3'-sulfonyldibenzoic acid can be converted to esters through various esterification methods. A common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

For instance, the reaction with ethanol (B145695) in the presence of concentrated sulfuric acid yields the corresponding diethyl ester. libretexts.org The use of different alcohols allows for the synthesis of a wide range of esters. Another approach is the Mitsunobu reaction, which provides a milder method for esterification, particularly for sensitive substrates. researchgate.net This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net

Additionally, sulfonic acid esters can be prepared from free sulfonic acids by reacting them with an ester of phosphoric acid or a quaternary imidate at elevated temperatures. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference |

| p-aminobenzoic acid | Ethanol, concentrated H2SO4 | Benzocaine | libretexts.org |

| Benzoic acids | Phenols, PPh3, DIAD | Phenyl esters | researchgate.net |

| Acrylamidoalkanesulfonic acid | Phosphoric acid ester | Sulfonic acid ester | google.com |

Amidation Reactions and Amide Derivatives

The carboxylic acid groups of 3,3'-sulfonyldibenzoic acid can be readily converted into amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then reacts with an amine. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus chloride can generate the corresponding diacyl chloride. researchgate.net This reactive intermediate can then be treated with a primary or secondary amine to form the desired diamide. researchgate.netyoutube.com

Direct amidation of carboxylic acids with amines is also possible using coupling reagents. Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines. nih.gov Another method involves the condensation of carboxylic acid salts with aryl isocyanates at room temperature, which produces amides in high yield. nih.gov

A simple and environmentally friendly method for synthesizing sulfonamide derivatives involves the reaction of sulfonyl chlorides with amino acids in water, using sodium carbonate as an HCl scavenger. mdpi.com

Table 2: Examples of Amidation Reactions

| Reactant | Reagent(s) | Product | Reference |

| Carboxylic acids | Amines, B(OCH₂CF₃)₃ | Amides | nih.gov |

| Carboxylic acid salts | Aryl isocyanates | Amides | nih.gov |

| Sulfonyl chlorides | Amino acids, Na₂CO₃, water | Sulfonamides | mdpi.com |

| p-toluenesulfonyl chloride | 4-aminobenzoic acid, Na₂CO₃, water | Sulfonamide | icm.edu.pl |

Halogenation and Other Electrophilic Aromatic Substitutions

The benzene (B151609) rings of 3,3'-sulfonyldibenzoic acid are deactivated towards electrophilic aromatic substitution (SₑAr) due to the electron-withdrawing nature of both the sulfonyl group and the carboxylic acid groups. wikipedia.orgyoutube.com These groups are meta-directing. Therefore, electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, will occur at the positions meta to both the carboxylic acid and the sulfonyl groups (i.e., the 2, 2', 6, and 6' positions).

Halogenation can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. organicchemistrytutor.commasterorganicchemistry.com Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.commasterorganicchemistry.com Sulfonation can be accomplished by treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which introduces an additional sulfonic acid group onto the aromatic rings. organicchemistrytutor.commasterorganicchemistry.com

It is important to note that forcing conditions may be required for these reactions to proceed at a reasonable rate due to the deactivated nature of the aromatic rings.

Nucleophilic Substitutions and Ring Modifications

Nucleophilic aromatic substitution (SₙAr) on the aromatic rings of 3,3'-sulfonyldibenzoic acid is generally difficult as the rings are not substituted with strong electron-withdrawing groups at positions ortho or para to a potential leaving group. rutgers.edu However, under certain conditions, such as the presence of a powerful nucleophile and high temperatures, substitution might be possible, although such reactions are not commonly reported for this specific compound.

Modifications to the aromatic ring itself, other than substitution, are not typical reactions for this compound under standard laboratory conditions. The stability of the aromatic system makes ring-opening or rearrangement reactions energetically unfavorable.

Functional Group Interconversions on the Benzoic Acid Moieties

The carboxylic acid groups of 3,3'-sulfonyldibenzoic acid can be transformed into a variety of other functional groups. solubilityofthings.com For example, the carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com This reaction converts the -COOH groups to -CH₂OH groups.

The carboxylic acid can also be a precursor for the synthesis of sulfonyl-derived functional groups. researchgate.net A photocatalytic method allows for the direct conversion of carboxylic acids into a range of sulfonyl analogues. researchgate.net Another approach involves the decarboxylative conversion of carboxylic acids to sulfinamides through a radical-mediated process. nih.gov

Furthermore, the carboxylic acid groups can be converted to acyl chlorides, which are versatile intermediates for the synthesis of esters, amides, and other acyl derivatives. libretexts.org

Formation of Supramolecular Assemblies via Non-covalent Interactions

The structure of 3,3'-sulfonyldibenzoic acid, with its hydrogen bond donors (carboxylic acid protons) and acceptors (carbonyl and sulfonyl oxygens), as well as its aromatic rings, makes it an excellent building block for the construction of supramolecular assemblies. nih.gov These assemblies are formed and held together by non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···O interactions. researchgate.netrsc.org

The carboxylic acid groups can form strong hydrogen bonds, either with each other to create dimers or with other complementary molecules. The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These weak interactions, when acting in concert, can lead to the formation of well-defined, ordered structures in the solid state, such as sheets, chains, or more complex three-dimensional networks. rsc.orgnih.gov The study of these interactions is crucial for crystal engineering and the design of new materials with specific properties. nih.gov

Applications of Benzoic Acid, 3,3 Sulfonylbis in Advanced Materials Science

Polymer Chemistry and High-Performance Materials

The bifunctional nature of Benzoic acid, 3,3'-sulfonylbis- allows it to serve as a fundamental monomer in the creation of specialized polymers. The presence of the sulfone (—SO₂—) linkage is particularly significant, as it enhances the thermal and mechanical properties of the resulting materials.

As a dicarboxylic acid, Benzoic acid, 3,3'-sulfonylbis- is an ideal monomer for step-growth polymerization, specifically through polycondensation reactions. In this process, the two carboxylic acid functional groups (–COOH) on the monomer can react with a co-monomer containing two reactive groups, such as a diamine (to form a polyamide) or a diol (to form a polyester). Each reaction step forms a new chemical bond (an amide or ester linkage) and eliminates a small molecule, typically water. This step-wise process allows for the construction of long, linear polymer chains, with the sulfonylbis-benzoic acid unit becoming an integral part of the polymer backbone.

The incorporation of Benzoic acid, 3,3'-sulfonylbis- into polymer chains leads to the synthesis of high-performance sulfone-containing polyesters and polyamides.

Polyamides: Wholly aromatic polyamides, or aramids, can be prepared by reacting Benzoic acid, 3,3'-sulfonylbis- with various aromatic diamines. researchgate.net The Yamazaki-Higashi phosphorylation method is one effective technique for this synthesis, yielding polymers with high molecular weights. jlu.edu.cn The introduction of the sulfone group into the polyamide backbone generally results in polymers with excellent thermal stability, with 10% weight loss often occurring at temperatures above 440°C. researchgate.net These sulfone-containing polyamides also tend to be soluble in aprotic polar solvents, which is advantageous for processing. researchgate.netjlu.edu.cn

Polyesters: Similarly, reacting this monomer with aromatic diols via polycondensation yields wholly aromatic polyesters. These materials are known for their high thermal stability, with decomposition temperatures often exceeding 450°C. mdpi.com The rigid structure imparted by the sulfonylbis-benzoic acid unit contributes to high glass transition temperatures (Tg), a key indicator of a polymer's performance at elevated temperatures. mdpi.com

The synthesis of these copolymers can be achieved through high-temperature polycondensation, a process involving a nucleophilic substitution reaction mechanism. mdpi.com

Benzoic acid, 3,3'-sulfonylbis- is primarily used in the development of high-performance thermoplastic polymers. The linear or branched, but not cross-linked, polymer chains of the resulting polyamides and polyesters can be repeatedly melted and reshaped upon heating, which is the defining characteristic of thermoplastics. Benzoic acid-terminated oligoesters have been utilized as melt flow modifiers in thermoplastic coatings, demonstrating the role of such structures in improving the processing characteristics of high molecular weight polymers without significant plasticization at service temperatures. google.com

While less common, the carboxylic acid functional groups could potentially be used to create thermosetting polymers. This would involve reacting the monomer with cross-linking agents, such as epoxy resins or other multifunctional compounds, to form a rigid, three-dimensional network that, once cured, cannot be remelted.

The inclusion of Benzoic acid, 3,3'-sulfonylbis- has a profound effect on the morphology and microstructure of the resulting polymers.

Chain Structure: The sulfone group and the meta-substituted benzene (B151609) rings create a distinctly V-shaped, rigid monomer unit. This non-linear structure disrupts the regular packing of polymer chains, often leading to the formation of amorphous polymers rather than highly crystalline ones. mdpi.com This amorphous nature can enhance solubility and processability.

Intermolecular Interactions: The polar sulfone group increases intermolecular forces, which contributes to higher glass transition temperatures and improved mechanical strength. mdpi.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Beyond polymer science, the precise geometry and coordinating groups of Benzoic acid, 3,3'-sulfonylbis- make it a valuable component in the construction of crystalline porous materials known as Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are a class of hybrid materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.net Benzoic acid, 3,3'-sulfonylbis-, after deprotonation to its carboxylate form, acts as a dicarboxylate linker, bridging metal centers to form extended, often porous, three-dimensional structures.

The synthesis of MOFs is commonly achieved through methods like solvothermal synthesis, where the components are heated in a solvent, or slow evaporation. nih.govnih.gov In this context, the key features of the 3,3'-sulfonylbis(benzoate) linker are:

Coordination: The two carboxylate groups at opposite ends of the molecule can each coordinate to a metal ion, acting as a bridge or "linker" to build the framework. Aromatic carboxylic acids are widely used as organic linkers in MOF synthesis due to their ability to form stable secondary building units (SBUs) with metal ions. nih.govresearchgate.net

Geometry: The V-shape of the linker, dictated by the sulfone bridge, is crucial in determining the topology and pore structure of the final MOF. This contrasts with linear linkers, which produce different types of network structures.

Functionality: The sulfone group is "exposed" within the pores of the resulting MOF. This chemical functionality can tune the surface properties of the pores, for example, by creating a specific chemical environment (e.g., hydrophobic) that influences the framework's interaction with guest molecules like gases or solvents.

A prime example, using the closely related isomer 4,4'-sulfonyldibenzoic acid (H₂SDBA), is the synthesis of the aluminum-based MOF denoted CAU-11. nih.gov In this structure, chains of aluminum octahedra are interconnected by the V-shaped sulfonyldibenzoate linkers to form layers. nih.gov The resulting framework exhibits permanent porosity and high thermal stability. nih.gov

Below is a table summarizing the properties of a representative MOF synthesized using a sulfonyldibenzoate linker.

| Property | Description | Finding | Citation |

| Framework Name | CAU-11 | A sulfone-functionalized metal-organic framework. | nih.gov |

| Metal Ion | Aluminum (Al³⁺) | Forms chains of trans corner-sharing AlO₆ octahedra. | nih.gov |

| Organic Linker | 4,4'-sulfonyldibenzoic acid | A V-shaped dicarboxylate linker. | nih.gov |

| Pore Structure | Hydrophobic Pores | The SO₂ groups point into the pores, creating a hydrophobic environment. The pores are lozenge-shaped with a diameter of 6.4 × 7.1 Ų. | nih.gov |

| Porosity | Permanent Porosity | The material has a BET surface area of 350 m²/g and a micropore volume of 0.17 cm³/g. | nih.gov |

| Thermal Stability | High | Stable in air up to at least 420 °C. | nih.gov |

Design and Engineering of Porous Framework Structures

The design and engineering of porous framework structures, particularly Metal-Organic Frameworks (MOFs), rely on the strategic selection of organic linkers to dictate the resulting topology and properties. While direct research on Benzoic acid, 3,3'-sulfonylbis- as a linker is limited, extensive studies on its isomer, 4,4'-sulfonylbis(benzoic acid) (H₂SDBA), provide significant insights into how the sulfonylbis(benzoic acid) structure directs the formation of porous materials.

The V-shape of these sulfonyl-containing linkers is a critical design element. This geometry, in contrast to linear linkers, can prevent the common formation of interpenetrated frameworks, instead promoting the creation of open, accessible pore structures. For example, the reaction of H₂SDBA with aluminum ions has led to the synthesis of a sulfone-functionalized MOF known as CAU-11. This material is constructed from chains of corner-sharing AlO₆ octahedra that are interconnected by the carboxylate groups to form layers. These layers stack in an ABAB sequence, creating hydrophobic, lozenge-shaped pores within the layers.

The choice of metal center and reaction conditions also plays a crucial role in the final architecture. The coordination preferences of the metal ion (e.g., octahedral, tetrahedral) combined with the angular disposition of the linker's carboxylate groups determine the dimensionality and connectivity of the network. Engineering efforts can tune pore size and functionality by modifying the linker, for instance, by introducing additional functional groups.

Table 1: Properties of a MOF synthesized with a sulfonylbis(benzoic acid) isomer

| Framework | Linker | Metal Ion | Pore Dimensions (Å) | Surface Area (aBET, m²/g) | Micropore Volume (Vmicro, cm³/g) |

|---|---|---|---|---|---|

| CAU-11 | 4,4'-sulfonyldibenzoic acid | Al³⁺ | 6.4 x 7.1 | 350 | 0.17 |

Influence of Sulfonyl Group on Coordination Geometry

First, the sulfonyl group acts as a non-coordinating, bulky functional group. In the context of MOFs, these groups typically protrude into the pores of the framework. This has a direct impact on the pore's chemical environment, often rendering it more hydrophobic. For instance, in the Al-MOF CAU-11, the SO₂ groups point into the pores, resulting in a highly hydrophobic framework. This hydrophobicity can be advantageous for applications involving the selective adsorption of nonpolar molecules.

Second, the sulfonyl group is strongly electron-withdrawing. This electronic effect can influence the acidity of the carboxylic acid protons and the electron density of the entire molecule. While the sulfonyl group itself does not typically coordinate directly to the metal centers, its electronic influence can affect the strength and nature of the metal-carboxylate coordination bonds. The geometry of the ligand plays a crucial role in the final framework structure; the use of angular dicarboxylate linkers can lead to complex chain structures and specific coordination environments, such as distorted octahedral or pentagonal bipyramidal geometries around the metal center. google.com The specific coordination geometry that arises depends on the interplay between the metal ion's preferred coordination number and the steric and electronic constraints imposed by the ligand. google.comrsc.org

Functionalization of MOFs via Benzoic Acid, 3,3'-sulfonylbis-

There are two primary strategies for incorporating linkers like Benzoic acid, 3,3'-sulfonylbis- to functionalize MOFs: direct synthesis and post-synthetic modification (PSM).

In direct synthesis , the functionalized linker is included in the initial reaction mixture. This approach allows the sulfonyl groups to be integrally incorporated into the framework structure from the outset. This method was used to create sulfonic acid functionalized IRMOF-3 by reacting chlorosulfonic acid with the base MOF, yielding a material with enhanced catalytic activity. rsc.org This strategy ensures a uniform distribution of functional groups throughout the material.

Post-Synthetic Modification (PSM) offers an alternative route where a pre-existing MOF is chemically modified. researchgate.net This technique can be used to introduce functionalities that might not be stable under the conditions of MOF synthesis. For example, a MOF could be synthesized with a reactive group to which a sulfonyl-containing molecule is later attached. PSM provides a powerful method for creating new physicochemical properties in existing MOFs by functionalizing them in their powdered form. researchgate.net This can be particularly useful for tailoring the surface properties of the pores, for example, to enhance selectivity in gas separation or to create active sites for catalysis. The introduction of amine groups into Pb-MOFs, for instance, has been shown to significantly boost their catalytic performance in reactions like the Knoevenagel–Doebner reaction. researchgate.net

Liquid Crystals and Self-Assembled Systems

Benzoic acid derivatives are well-known building blocks for liquid crystals, primarily due to their ability to form ordered structures through hydrogen bonding. nih.gov The introduction of a sulfonyl group, as in Benzoic acid, 3,3'-sulfonylbis-, can significantly influence the self-assembly behavior and mesomorphic properties.

The sulfonyl group is a polar, electron-withdrawing moiety that can enhance the thermal stability of liquid crystalline phases. rsc.org For example, a series of liquid crystals based on a benzene sulphonic acid core all exhibited a stable smectic A (SmA) mesophase. rsc.orgnih.gov The stability of this phase was attributed to the role of the terminal –SO₃H group. rsc.org

The geometry of the molecule is also critical. The meta-substitution pattern in Benzoic acid, 3,3'-sulfonylbis- results in a bent molecular shape. This shape anisotropy is a key driver for the formation of various liquid crystal phases. While linear molecules often form nematic or smectic phases, bent-core molecules can self-assemble into more complex and often chiral superstructures. Research on 3-n-alkanoyloxy benzoic acids has shown that these meta-substituted derivatives form stable smectic mesophases. nih.gov The self-assembly process is driven by a combination of hydrogen bonding between the carboxylic acid groups and the specific packing dictated by the molecule's shape. nih.govresearchgate.net

Table 2: Mesomorphic Properties of a Related Sulfonic Acid Liquid Crystal Series

| Compound | Terminal Alkoxy Chain Length | Mesophase Type | Phase Transition Temperature Range (°C) |

|---|---|---|---|

| S6 | 6 | Smectic A | 39.3 - 254.9 |

| S8 | 8 | Smectic A | 54.1 - 259.3 |

Data pertains to (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid derivatives. nih.gov

Composites and Hybrid Materials Development

Benzoic acid, 3,3'-sulfonylbis- can also be utilized as a component in the development of advanced composites and hybrid materials. In this context, it can serve either as a functional monomer for polymerization or as a cross-linking agent to modify the properties of a host matrix.

When used as a monomer in the synthesis of polymers like polyesters or polyamides, the sulfonyl group is incorporated into the polymer backbone. This can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting material. The presence of the polar sulfonyl group can also improve adhesion to other surfaces, making it a valuable component in coatings and adhesives.

Benzoic Acid, 3,3 Sulfonylbis As a Versatile Synthetic Building Block

Intermediate in Complex Organic Molecule Synthesis

The structure of Benzoic acid, 3,3'-sulfonylbis- makes it a potent difunctional intermediate for constructing larger, more complex molecules. The two carboxylic acid groups serve as primary reaction sites, enabling it to participate in a variety of coupling reactions.

The most direct application is in condensation reactions to form ester or amide linkages. Through polyesterification with various diols or polyamidation with diamines, the dicarboxylic acid can be incorporated into polymer backbones. nih.gov The synthesis of aromatic polyamides, for instance, often relies on the reaction between aromatic dicarboxylic acids and aromatic diamines to create materials with high thermal stability. nih.gov The presence of the sulfonyl group is significant; it is an electron-withdrawing group that can influence the reactivity of the carboxylic acid functionalities. Furthermore, its chemical inertness and thermal stability ensure that the sulfone bridge remains intact during subsequent synthetic transformations, making it a reliable core structure.

General methods for sulfone synthesis, such as the oxidation of corresponding sulfides, underscore the stability and accessibility of the diphenyl sulfone core, which can be prepared and then elaborated upon. scentree.co This allows for the planned introduction of the sulfonyl moiety into a synthetic route before the final complex molecule is assembled.

Precursor for Bioactive Molecule Scaffolds (excluding clinical/pharmacological aspects)

A molecular scaffold is a core structure upon which other chemical groups can be built to create molecules with specific functions. The defined geometry of Benzoic acid, 3,3'-sulfonylbis- makes it an excellent candidate for designing such scaffolds. The meta-substitution pattern enforces a non-linear, V-shape, which is a crucial feature for creating three-dimensional cavities and frameworks necessary for molecular recognition.

Research has shown that sulfonyldibenzoate linkers can be used to create coordination polymers that act as bioactive dopants. rsc.org When incorporated into polysaccharide films, these sulfonyldibenzoate-based coordination compounds exhibit significant antibacterial and antibiofilm properties. rsc.org This demonstrates that the sulfonyldibenzoate structure can serve as a foundational scaffold for materials with inherent biological activity.

The sulfonyl group itself contributes to the functionality of the scaffold. It is a strong hydrogen bond acceptor, which can facilitate specific interactions within a biological system. In the design of enzyme inhibitors or receptor ligands, such directed, non-covalent interactions are critical. The rigid nature of the diphenyl sulfone backbone, combined with the specific spatial orientation of the carboxylic acid groups, allows for the precise positioning of functional groups, making it a valuable precursor for creating libraries of compounds for screening purposes.

Development of Functionalized Materials and Specialty Chemicals

The primary application of Benzoic acid, 3,3'-sulfonylbis- is in materials science, where it serves as a specialized monomer for producing high-performance polymers and as a linker for creating crystalline porous materials.

Its use as a monomer is particularly notable in the synthesis of aromatic polymers like polyamides and poly(ether sulfone)s (PES). nih.govnih.govmdpi.com The incorporation of the diphenyl sulfone unit into the polymer backbone imparts several desirable properties:

High Thermal Stability: The sulfone group is highly resistant to thermal degradation, which translates to polymers that can withstand high operating temperatures. researchgate.net

Improved Solubility: The bent structure introduced by the meta-linked sulfonyl group disrupts the close packing of polymer chains, often leading to improved solubility in organic solvents compared to polymers made from linear monomers. This enhances their processability for applications like membrane and film formation. mdpi.com

Mechanical Strength: The rigid aromatic units contribute to the creation of strong, durable materials.

Another significant area of development is its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The dicarboxylate nature of Benzoic acid, 3,3'-sulfonylbis- allows it to bridge two metal centers. Its V-shape geometry is instrumental in forming complex, three-dimensional networks with defined pore structures, in contrast to the typically linear channels formed by its 4,4'-isomer. rsc.orgrsc.org Functional groups like the sulfonyl group pointing into the pores of the MOF can create specific sites for catalysis or selective gas adsorption. sigmaaldrich.com Research on related sulfonated linkers has shown their utility in creating thermally robust MOFs and materials with proton conductivity. chemeo.comgoogle.com

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of Benzoic acid, 3,3'-sulfonylbis- and its derivatives. While specific experimental data for the 3,3'-isomer is not widely published, its expected spectral characteristics can be predicted based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region. Due to the meta-substitution pattern of the carboxyl and sulfonyl groups, which are both electron-withdrawing, the protons on the benzene (B151609) rings will be shifted downfield. The spectrum would likely consist of four distinct signals for the aromatic protons, appearing as multiplets. Based on analogs like 3-chlorobenzoic acid, these signals would typically fall in the range of 7.5 to 8.5 ppm rsc.org. The acidic proton of the carboxylic acid group would appear as a very broad singlet, significantly downfield (typically >12 ppm), and its visibility can depend on the solvent used rsc.org.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-170 ppm rsc.org. The aromatic region would display six distinct signals. The carbon atom directly attached to the sulfonyl group (C-S) would be significantly downfield, as would the carbon attached to the carboxylic acid group (C-COOH). The remaining four aromatic carbons would have shifts influenced by their position relative to the two deactivating groups rsc.org.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | >12 (broad s) | ~166 |

| Aromatic C-S | - | Downfield |

| Aromatic C-COOH | - | Downfield |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Using a technique like electrospray ionization (ESI) in negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ rsc.org. High-resolution mass spectrometry would confirm the exact mass, consistent with the molecular formula C₁₄H₁₀O₆S. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of CO₂ (44 Da) and SO₂ (64 Da), providing further structural confirmation ekb.eg.

Crystallographic Analysis of Benzoic Acid, 3,3'-sulfonylbis- and its Derivatives

These molecules are often described as "V-shaped" linkers, a conformation dictated by the tetrahedral geometry around the central sulfur atom of the sulfonyl group researchgate.net. This shape is crucial in the design of coordination polymers and metal-organic frameworks (MOFs), as it directs the assembly of specific network topologies nih.govfigshare.com.

Key features observed in the crystal structures of sulfonyldibenzoic acids include:

Hydrogen Bonding: The carboxylic acid groups typically form strong intermolecular O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. These dimers can then assemble into extended chains or sheets researchgate.net.

Crystallographic data for the related 4,4'-sulfonyldibenzoic acid is presented below as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Illustrative Crystallographic Data for 4,4'-Sulfonyldibenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₀O₆S |

| Molecular Weight | 306.29 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 5.0019 (4) |

| b (Å) | 23.3653 (17) |

| c (Å) | 5.7871 (5) |

| β (°) | 110.151 (3) |

This data allows for the precise determination of molecular geometry, such as the C-S-C bond angle and the dihedral angle between the two benzene rings, which are critical parameters for crystal engineering researchgate.net.

Vibrational Spectroscopy for Molecular Conformation Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to the presence of specific functional groups and the molecule's conformation.

FTIR Spectroscopy The FTIR spectrum of Benzoic acid, 3,3'-sulfonylbis- is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.

O-H Stretch: A very broad and strong absorption band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration researchgate.net.

S=O Stretches: The sulfonyl group should give rise to two characteristic strong bands: an asymmetric stretching vibration typically near 1350-1300 cm⁻¹ and a symmetric stretching vibration near 1160-1120 cm⁻¹ researchgate.net.

C-O Stretch / O-H Bend: A band in the 1320-1210 cm⁻¹ region is associated with C-O stretching, coupled with O-H in-plane bending.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene rings. For meta-disubstitution, characteristic bands are expected.

Raman Spectroscopy Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weaker than in FTIR, the symmetric vibrations of the sulfonyl group and the aromatic ring are typically strong and well-defined, making it a useful tool for studying the molecular backbone and symmetry researchgate.netnih.gov.

Expected Vibrational Modes for Benzoic acid, 3,3'-sulfonylbis-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=O stretch | ~1700 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| S=O asymmetric stretch | 1350 - 1300 | Strong |

| S=O symmetric stretch | 1160 - 1120 | Strong |

| C-O stretch / O-H bend | 1320 - 1210 | Medium |

Microscopic Techniques for Material Characterization

When Benzoic acid, 3,3'-sulfonylbis- or its derivatives are used as monomers or linkers to create polymers and MOFs, microscopic techniques are vital for characterizing the resulting material's morphology, particle size, and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) SEM is widely used to visualize the surface topography and morphology of materials. For polymers synthesized from related monomers like 3,3'-sulfonyldianiline, SEM can reveal the texture and porosity of the resulting membranes researchgate.net. In the context of MOFs, SEM images show the crystal habit (e.g., cubic, octahedral, needle-like), size distribution, and degree of aggregation of the synthesized particles researchgate.net. This information is critical for understanding how synthesis conditions affect the final product and for applications where particle size and shape are important.

Transmission Electron Microscopy (TEM) TEM provides higher resolution images than SEM, allowing for the visualization of internal structures. For MOFs and certain polymers, TEM can be used to observe the porous network and the arrangement of crystalline domains researchgate.net. It can confirm the presence of nano-scale channels and provide evidence of the material's internal order, complementing the structural information obtained from X-ray diffraction researchgate.net. The analysis of sulfonated polyimides, for example, has used TEM to reveal microphase-separated structures composed of hydrophilic and hydrophobic domains, which is crucial for their performance as proton exchange membranes researchgate.net.

Computational and Theoretical Investigations of Benzoic Acid, 3,3 Sulfonylbis

Quantum Chemical Calculations (e.g., DFT studies on electronic structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3,3'-sulfonyldibenzoic acid. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous aromatic sulfonyl and benzoic acid-containing compounds. nih.govnih.govnih.govmdpi.commdpi.com

Subsequent to geometry optimization, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The MEP map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which in turn indicate potential sites for electrophilic and nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally suggests higher reactivity. For aromatic compounds containing sulfonyl and carboxylic acid groups, the electronic structure is characterized by a delocalized π-system across the benzene (B151609) rings, with the sulfonyl group acting as an electron-withdrawing group and the carboxylic acid groups also influencing the electronic distribution. nih.govnih.gov

A representative table of calculated electronic properties for a molecule similar to 3,3'-sulfonyldibenzoic acid, based on DFT calculations, is presented below.

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 Ha |

Note: These are representative values based on DFT calculations of similar aromatic sulfonyl compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time, providing insights into processes such as polymerization and self-assembly. dntb.gov.uanih.govresearchgate.netmdpi.com 3,3'-Sulfonyldibenzoic acid, with its two carboxylic acid functional groups, can serve as a monomer in the synthesis of polymers like polyamides and polyesters.

MD simulations can model the polymerization process by representing the monomer units and tracking their interactions and reactions to form polymer chains. dntb.gov.ua These simulations can provide information on the resulting polymer chain conformation, flexibility, and interactions with other chains. For instance, in the context of polyamides derived from sulfonyl-containing monomers, MD simulations can elucidate the role of the sulfonyl group in influencing the polymer's structural and thermal properties. researchgate.net

The self-assembly of 3,3'-sulfonyldibenzoic acid molecules, particularly in the solid state or in solution, is another area where MD simulations can offer valuable understanding. These simulations can predict how individual molecules will arrange themselves to form larger, ordered structures. The driving forces for self-assembly, such as hydrogen bonding and π-π stacking interactions, can be explicitly modeled. nih.govresearchgate.net

For example, MD simulations can reveal the formation of hydrogen-bonded networks between the carboxylic acid groups, leading to the formation of dimers or extended chains. rsc.org The sulfonyl group, while not a classical hydrogen bond donor, can participate in weaker intermolecular interactions that also influence the packing of the molecules. researchgate.net The simulations can also predict the morphology of the resulting self-assembled structures, such as nanorods or other complex architectures. researchgate.net

A summary of potential insights from MD simulations is provided in the table below.

| Simulation Focus | Potential Insights |

| Polymerization | Polymer chain growth and conformation, entanglement, glass transition temperature |

| Self-Assembly | Formation of hydrogen-bonded motifs, π-π stacking arrangements, prediction of crystal packing |

| Solution Behavior | Solvation effects, aggregation behavior in different solvents |

Prediction of Reactivity and Reaction Mechanisms

Computational methods are increasingly used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. researchgate.netnih.govnih.gov For 3,3'-sulfonyldibenzoic acid, these methods can provide a theoretical framework for understanding its chemical behavior.

The reactivity of a molecule can be predicted by analyzing its electronic structure, as obtained from quantum chemical calculations. researchgate.net As mentioned earlier, the HOMO and LUMO energies and the MEP map are key indicators of reactive sites. For instance, the carboxylic acid groups are expected to be the primary sites for reactions such as esterification or amidation.

Theoretical studies can also be employed to investigate the detailed mechanisms of specific reactions. nih.govnih.gov This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as a function of the geometric changes that occur as reactants are converted into products. By identifying the transition states—the highest energy points along the reaction pathway—the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.

For example, the mechanism of polymerization involving 3,3'-sulfonyldibenzoic acid could be studied computationally to understand the step-by-step process of bond formation and to identify any intermediates that may be formed. mostwiedzy.pl Similarly, the mechanisms of other reactions, such as electrophilic aromatic substitution on the benzene rings, could be investigated to predict the likely products.

| Computational Approach | Application to Reactivity Prediction |

| Frontier Molecular Orbital Theory | Identification of nucleophilic and electrophilic sites |

| Molecular Electrostatic Potential | Visualization of charge distribution and reactive regions |

| Transition State Theory | Calculation of activation energies and reaction rates |

| Reaction Path Following | Elucidation of detailed reaction mechanisms |

Computational Design of Novel Derivatives and Materials

The computational approaches discussed above can be harnessed not only to understand the properties of 3,3'-sulfonyldibenzoic acid but also to design novel derivatives and materials with tailored functionalities. nih.govnih.gov This in-silico design process can significantly accelerate the discovery of new materials by allowing for the virtual screening of large numbers of candidate molecules before any synthetic work is undertaken.

By systematically modifying the structure of 3,3'-sulfonyldibenzoic acid—for example, by introducing different substituent groups on the benzene rings—it is possible to computationally predict how these modifications will affect the molecule's properties. For instance, one could aim to design derivatives with enhanced thermal stability, specific electronic properties, or improved solubility in a particular solvent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of derivatives with their predicted activity or properties. researchgate.netnih.gov These models can then be used to predict the properties of new, as-yet-unsynthesized molecules.

Furthermore, computational methods can be used to design novel polymers and supramolecular materials based on 3,3'-sulfonyldibenzoic acid. researchgate.netrsc.org By simulating the assembly of different monomer units, it is possible to predict the structure and properties of the resulting materials. This could lead to the development of new polymers with improved mechanical strength, thermal resistance, or optical properties.

| Design Target | Computational Strategy |

| Enhanced Thermal Stability | Modifying substituent groups to increase intermolecular forces and melting point |

| Tailored Electronic Properties | Introducing electron-donating or -withdrawing groups to tune the HOMO-LUMO gap |

| Improved Solubility | Designing derivatives with functional groups that have favorable interactions with a target solvent |

| Novel Polymers | Simulating the polymerization of designed monomers to predict material properties |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the solid-state structure and properties of 3,3'-sulfonyldibenzoic acid. nih.govresearchgate.netresearchgate.netnih.gov Computational methods provide a powerful means to analyze these interactions in detail.

The primary hydrogen bonding motif in 3,3'-sulfonyldibenzoic acid is expected to involve the carboxylic acid groups. These groups can form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers or extended chains. researchgate.netnih.gov The geometry and strength of these hydrogen bonds can be accurately calculated using quantum chemical methods.

The combination of these computational tools allows for a comprehensive understanding of the intricate network of intermolecular interactions that governs the supramolecular assembly of 3,3'-sulfonyldibenzoic acid.

| Interaction Type | Description |

| O-H···O Hydrogen Bonding | Strong interactions between carboxylic acid groups, forming dimers or chains. |

| C-H···O Interactions | Weaker interactions involving carbon-bound hydrogens and oxygen atoms. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |

| Sulfonyl Group Interactions | The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. |

Future Research Directions and Emerging Areas

Novel Synthetic Approaches and Catalytic Methods

The development of efficient and selective synthetic routes is paramount to unlocking the full potential of Benzoic acid, 3,3'-sulfonylbis-. While traditional methods for the synthesis of diaryl sulfones exist, future research is increasingly focused on novel catalytic systems that offer improved yields, milder reaction conditions, and greater substrate scope.

One promising avenue involves the direct, palladium-catalyzed three-component synthesis of sulfones. This approach could combine an aryl halide, a source of sulfur dioxide, and an appropriate aromatic coupling partner to construct the diphenyl sulfone core in a single step. rsc.org The development of catalysts that can tolerate the carboxylic acid functionalities or the use of protected precursors will be crucial for the successful application of this methodology.

Another area of exploration is the catalytic oxidation of precursor molecules. For instance, the oxidation of 3,3'-ditolyl sulfone to the corresponding dicarboxylic acid using heterogeneous catalysts presents a potentially greener alternative to traditional stoichiometric oxidants. google.com Research into selective and robust catalysts, such as metal oxides or supported noble metals, that can efficiently oxidize the methyl groups without degrading the aromatic rings or the sulfone bridge is a key objective.

Furthermore, innovative methods for the formation of the sulfonyl bridge itself are being investigated. The reaction of sulfonyl hydrazides in the presence of a suitable catalyst can generate sulfonyl radicals, which could then be used to form the diaryl sulfone structure through a radical-mediated process.

| Synthetic Approach | Catalyst/Reagent | Potential Advantages | Research Focus |

| Three-Component Sulfone Synthesis | Palladium complexes | High atom economy, convergent synthesis | Catalyst tolerance to functional groups, optimization of reaction conditions |

| Catalytic Oxidation of Di-tolyl Precursor | Heterogeneous metal oxides (e.g., CeO₂, MnO₂) | Use of greener oxidants (e.g., O₂, H₂O₂) | Catalyst stability and selectivity, process optimization |

| Radical-Mediated Sulfonylation | Sulfonyl hydrazides, photoredox catalysts | Mild reaction conditions, novel reactivity | Control of radical reactivity, substrate scope |

Exploration of New Material Applications

The unique structural features of Benzoic acid, 3,3'-sulfonylbis- make it an attractive monomer for the synthesis of advanced polymers and materials with tailored properties.

In the realm of coordination polymers and metal-organic frameworks (MOFs), the V-shape of the 3,3'-sulfonyldibenzoate ligand can lead to the formation of novel network topologies that are distinct from those obtained with its linear 4,4'-isomer. rsc.orgresearchgate.net These materials could exhibit interesting gas sorption properties, catalytic activity, or be used as sensors. The hydrothermal synthesis of MOFs using this ligand with various metal ions is an active area of research. rsc.orgresearchgate.netresearchgate.net

The incorporation of Benzoic acid, 3,3'-sulfonylbis- into polyamides and polyimides is another promising direction. greenchemicals.euvt.edu The sulfonyl group is known to enhance the thermal stability and glass transition temperature of polymers, while the meta-linkages can improve solubility and processability compared to their para-linked counterparts. scispace.com Research in this area will focus on synthesizing and characterizing new polyamides and polyimides to evaluate their mechanical, thermal, and electrical properties for applications in high-performance films, coatings, and composites. core.ac.uk

Furthermore, the development of bioactive coordination polymers using sulfonyldibenzoates as ligands is an emerging application. These materials can be incorporated as dopants into biopolymer films, such as those made from agarose (B213101) or starch, to impart antibacterial and antibiofilm properties. rsc.orgresearchgate.net This opens up possibilities for their use in biomedical devices and antimicrobial coatings.

| Material Class | Key Property Enhancement | Potential Application |

| Metal-Organic Frameworks (MOFs) | Novel topologies, tailored porosity | Gas storage, catalysis, sensing |

| Polyamides | High thermal stability, improved solubility | High-performance engineering plastics, fibers |

| Polyimides | High glass transition temperature, processability | Aerospace components, electronics |

| Bioactive Coordination Polymers | Antimicrobial and antibiofilm activity | Biomedical devices, antimicrobial coatings |

Advanced Functionalization Strategies for Enhanced Properties

The ability to selectively modify the structure of Benzoic acid, 3,3'-sulfonylbis- is key to fine-tuning its properties for specific applications. Advanced functionalization strategies can target either the carboxylic acid groups or the aromatic rings.

The carboxylic acid groups are readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations allow for the incorporation of the diphenyl sulfone unit into a wide range of molecular architectures. For example, conversion to the diacyl chloride would facilitate its use in interfacial polymerization to create thin-film composite membranes.

The functionalization of the aromatic rings offers another level of molecular design. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new reactive handles onto the benzene (B151609) rings. These can then be further elaborated to attach specific functionalities, for example, fluorescent tags for sensing applications or bioactive moieties for drug delivery systems. The development of regioselective catalytic methods for C-H functionalization would be a particularly powerful tool in this regard.

Moreover, the synthesis of derivatives where the carboxylic acid groups are replaced with other functionalities, such as amino groups to form 3,3'-diaminodiphenyl sulfone, provides access to a different class of monomers for polymer synthesis.

Interdisciplinary Research Integrating Benzoic Acid, 3,3'-sulfonylbis-

The unique properties of Benzoic acid, 3,3'-sulfonylbis- position it at the intersection of several scientific disciplines, fostering a rich environment for interdisciplinary research.

In medicinal chemistry, the diphenyl sulfone core is a recognized pharmacophore. The structural similarity of sulfonyldibenzoic acid to compounds like sulfadiazine (B1682646) suggests its potential as a scaffold for the design of new therapeutic agents. rsc.org Research in this area could involve the synthesis of amide derivatives of Benzoic acid, 3,3'-sulfonylbis- and their evaluation for various biological activities, including antibacterial, antifungal, or anticancer properties.

The intersection of materials science and biology is another fertile ground for research. The development of biocompatible polymers derived from Benzoic acid, 3,3'-sulfonylbis- for use in medical implants, tissue engineering scaffolds, and drug delivery systems is a promising avenue. nih.govnih.gov The inherent thermal stability and mechanical robustness of polymers containing this monomer could be advantageous in these applications.

Furthermore, the use of this compound in the development of advanced separation membranes for water purification or gas separation represents a collaboration between polymer chemistry and chemical engineering. The tailored porosity and chemical functionality of polymers and MOFs derived from Benzoic acid, 3,3'-sulfonylbis- could lead to membranes with enhanced selectivity and permeability.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on Benzoic acid, 3,3'-sulfonylbis- will undoubtedly focus on developing more sustainable and environmentally friendly synthetic and modification methods.

This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste generation. nih.govnih.gov For example, the development of solid acid or base catalysts for the synthesis of the diphenyl sulfone core or for the esterification of the carboxylic acid groups would be a significant advancement.

The exploration of solvent-free reaction conditions or the use of green solvents, such as water or supercritical carbon dioxide, is another key area of research. For instance, performing the synthesis of sulfonamide derivatives in water has been shown to be a facile and environmentally benign approach. google.com

Additionally, the use of renewable starting materials and energy-efficient reaction pathways, such as those employing microwave or ultrasonic irradiation, will be crucial in reducing the environmental footprint of processes involving Benzoic acid, 3,3'-sulfonylbis-. The potential for enzymatic or bio-catalytic routes for the synthesis or modification of this compound, while challenging, represents a long-term goal for sustainable chemistry.

Q & A

Basic Question: What are the recommended synthetic pathways for 3,3'-sulfonylbis-benzoic acid derivatives, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonation and coupling reactions. For example, derivatives with methoxy or azo groups are synthesized via diazo coupling, followed by sulfonation under controlled acidic conditions. Purification often employs recrystallization using polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity optimization requires monitoring reaction kinetics via HPLC or TLC and validating through elemental analysis .

Basic Question: Which analytical techniques are most effective for characterizing 3,3'-sulfonylbis-benzoic acid derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm sulfonyl bridge connectivity and substituent positions.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks near 1150–1200 cm (S=O stretching) and 1680 cm (carboxylic acid C=O).

- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD): For crystalline derivatives, resolves spatial arrangement of sulfonyl and carboxyl groups .

Advanced Question: How can researchers investigate the interaction of 3,3'-sulfonylbis-benzoic acid derivatives with biological macromolecules?

Methodological Answer:

Use surface plasmon resonance (SPR) to quantify binding affinity with proteins or DNA. Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). For mechanistic insights, employ molecular docking simulations (e.g., AutoDock Vina) guided by crystallographic data of target macromolecules. Validate with fluorescence quenching assays to monitor conformational changes .

Advanced Question: How should contradictory data on solubility or reactivity of sulfonylbis-benzoic acid derivatives be resolved?

Methodological Answer:

Contradictions often arise from substituent effects (e.g., electron-withdrawing groups reduce solubility). Systematic studies should:

- Vary substituents (e.g., methoxy vs. methyl) and measure solubility in buffered aqueous solutions (pH 2–12).

- Use computational models (e.g., COSMO-RS) to predict solvent interactions.

- Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Regulatory Consideration: What regulatory frameworks apply to novel 3,3'-sulfonylbis-benzoic acid derivatives in academic research?

Methodological Answer:

Under the U.S. EPA’s TSCA Section 5, derivatives with structural similarity to regulated compounds (e.g., CAS 61386-02-5 in §721.1725) may require Significant New Use Reports (SNURs). Include hazard assessments (e.g., acute toxicity via OECD TG 423) and environmental fate studies (biodegradation, bioaccumulation) in premanufacture notifications .

Advanced Question: What strategies ensure the stability of sulfonylbis-benzoic acid derivatives under experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C for sulfonyl groups).

- Photostability: Conduct UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).

- pH Stability: Use buffered solutions (pH 1–13) with periodic HPLC monitoring to track degradation products .

Structural Analog Analysis: How do structural modifications (e.g., methoxy vs. methyl groups) alter the properties of sulfonylbis-benzoic acid derivatives?

Methodological Answer:

- Solubility: Methoxy groups enhance aqueous solubility via hydrogen bonding (e.g., 3-methoxy derivatives in DMSO:water 1:9).

- Reactivity: Methyl groups increase steric hindrance, reducing azo coupling efficiency by ~15–20%.

- Biological Activity: Compare IC values in enzyme inhibition assays; methyl-substituted analogs show higher lipid membrane permeability .

Advanced Question: What methodologies identify degradation pathways of 3,3'-sulfonylbis-benzoic acid derivatives in environmental or biological systems?

Methodological Answer:

- Hydrolytic Degradation: Use -labeled water and LC-MS to trace sulfonyl cleavage.

- Microbial Degradation: Incubate with soil microcosms and analyze metabolites via GC-MS.

- Advanced Oxidation: Expose to UV/HO and monitor hydroxylation products with -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.